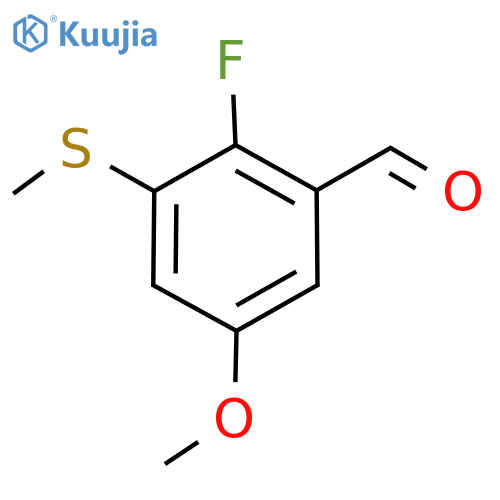Cas no 2091772-54-0 (2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde)

2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde
-
- インチ: 1S/C9H9FO2S/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3
- InChIKey: RVUNYAXPJPTJDW-UHFFFAOYSA-N
- SMILES: C1=C(C(=C(C=C1OC)C=O)F)SC
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR023T6F-1g |
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde |
2091772-54-0 | 95% | 1g |
$800.00 | 2025-02-13 | |
| abcr | AB609714-1g |
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde; . |
2091772-54-0 | 1g |
€509.30 | 2024-07-19 | ||
| abcr | AB609714-250mg |
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde; . |
2091772-54-0 | 250mg |
€280.50 | 2024-07-19 | ||
| Aaron | AR023T6F-250mg |
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde |
2091772-54-0 | 95% | 250mg |
$500.00 | 2025-02-13 | |
| abcr | AB609714-5g |
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde; . |
2091772-54-0 | 5g |
€1680.90 | 2024-07-19 |
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde 関連文献
-
1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
2-Fluoro-5-methoxy-3-(methylthio)benzaldehydeに関する追加情報
Introduction to 2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde (CAS No. 2091772-54-0)
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 2091772-54-0, belongs to the class of arylaldehydes and features a fluorine substituent, a methoxy group, and a methylthio group, which collectively contribute to its distinct chemical behavior and reactivity. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The significance of 2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde lies in its versatility as a building block in medicinal chemistry. The fluorine atom, in particular, is known for its ability to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates. This property has been extensively studied in the design of small-molecule inhibitors and agonists targeting various biological pathways. Recent research has highlighted the role of fluorinated aromatic compounds in enhancing the pharmacokinetic profiles of drugs, making them more suitable for clinical applications.
In addition to its fluorinated moiety, the methoxy and methylthio groups in 2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde contribute to its complex reactivity. The methoxy group can participate in hydrogen bonding interactions, influencing both the solubility and binding properties of the compound. On the other hand, the methylthio group introduces sulfur into the molecule, which can be exploited for further derivatization and functionalization. These features make it an attractive candidate for synthesizing heterocyclic compounds and other complex scaffolds that are prevalent in modern drug discovery.
Recent advancements in synthetic methodologies have enabled more efficient access to 2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde, facilitating its use in large-scale production for research and industrial purposes. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been employed to construct the desired framework with high precision. These methods not only improve yield but also allow for greater control over regioselectivity, which is crucial for generating compounds with specific biological activities.
The pharmaceutical industry has shown particular interest in 2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde due to its potential as a precursor for kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other therapeutic targets. For instance, fluorinated benzaldehydes have been explored in the development of anticancer agents, where their ability to interact with biological macromolecules in a tailored manner offers significant advantages. The compound’s structural motif is also found in several FDA-approved drugs, underscoring its relevance in medicinal chemistry.
One notable application of 2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde is in the synthesis of fluorinated Schiff bases, which are known for their diverse biological activities. These derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine into these structures often enhances their potency by improving binding affinity to target enzymes and receptors. Furthermore, the methylthio group can be further functionalized to introduce additional pharmacophores, expanding the chemical space available for drug design.
Another area where 2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde has found utility is in materials science. Fluorinated aromatic compounds are increasingly being used in the development of advanced materials due to their unique electronic properties. For example, they can serve as precursors for organic semiconductors and liquid crystals, where their ability to pack efficiently into ordered structures is highly beneficial. The methoxy and methylthio groups also contribute to tunable surface properties, making these materials suitable for various technological applications.
In conclusion,2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde (CAS No. 2091772-54-0) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its structural features—particularly the fluorine substituent—make it a valuable tool for medicinal chemists seeking to develop novel therapeutics with improved pharmacokinetic profiles. As research continues to uncover new synthetic strategies and biological functions associated with this compound, its importance is likely to grow further.
2091772-54-0 (2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde) Related Products
- 1225734-71-3(3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)
- 1694365-02-0(1-Azido-3-iodo-2-methylbenzene)
- 65996-21-6(2-Bromo-5-methyl-4-phenylnicotinonitrile)
- 2229224-51-3(3,3-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-ol)
- 924823-23-4(1-2-(2-Fluorophenoxy)phenyl-1H-tetrazole)
- 58777-84-7(2-Bromo-1-(4-bromophenyl)ethanol)
- 2171945-96-1(N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide)
- 1955494-28-6(1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride)
- 1354703-80-2(JTSRXPUKDCPFPK-UHFFFAOYSA-N)
- 1224169-47-4(2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride)
